molecular formula C17H17N5OS B2797897 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 380431-74-3

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No. B2797897
M. Wt: 339.42
InChI Key: UYFFCEAQHUGYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is an organic compound with the CAS Number: 380431-74-3. It has a molecular weight of 339.42 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17N5OS/c1-12-7-9-14(10-8-12)22-16(13-5-3-2-4-6-13)20-21-17(22)24-11-15(23)19-18/h2-10H,11,18H2,1H3,(H,19,23) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.42 and is typically stored at room temperature. It appears as a powder .

Scientific Research Applications

Overview of Triazole Derivatives

Triazole derivatives, including compounds like 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, are crucial in the development of new drugs due to their diverse biological activities. The triazoles are a class of five-membered heterocyclic compounds that have been extensively studied over the past century. Their broad range of biological activities includes anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This makes triazole derivatives valuable in pharmaceutical research and development for addressing various diseases, including neglected diseases that significantly impact vulnerable populations (Ferreira et al., 2013).

Biological Features of Triazole Derivatives

Research has identified 1,2,4-triazole derivatives as possessing antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The synthesis of these compounds involves alternative methods that offer potentially biologically active derivatives. Such research directs modern organic synthesis towards various chemical modeling of 1,2,4-triazoles, exploring their use in scientific research and therapeutic applications (Ohloblina, 2022).

Synthesis and Properties of Triazole Derivatives

The synthesis and study of the physico-chemical properties of triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, highlight the prospects of research in this direction. These compounds are of interest across pharmaceutical, medical, and veterinary fields, as well as in engineering, metallurgy, and agriculture. Their applications extend beyond medicinal use to include roles in optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors, demonstrating the versatility and potential of triazole derivatives for various scientific and industrial applications (Parchenko, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation .

properties

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-7-9-14(10-8-12)22-16(13-5-3-2-4-6-13)20-21-17(22)24-11-15(23)19-18/h2-10H,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFFCEAQHUGYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

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